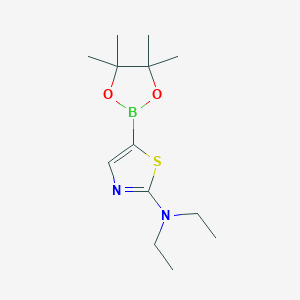

N,N-Diethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazol-2-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N,N-Diethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazol-2-amine is a boronic ester derivative with the molecular formula C13H23BN2O2S. This compound is known for its utility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions . The presence of both boronic acid and thiazole moieties makes it a versatile reagent in various chemical transformations.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazol-2-amine typically involves the reaction of 2-(Diethylamino)thiazole with pinacol borane. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation and hydrolysis of the boronic ester. The reaction can be catalyzed by palladium complexes to enhance the yield and selectivity .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to ensure consistent quality and yield. The use of automated systems can also help in monitoring and controlling the reaction parameters more efficiently .

Analyse Chemischer Reaktionen

Suzuki-Miyaura Cross-Coupling Reactions

The boronate ester group in this compound enables participation in palladium-catalyzed Suzuki-Miyaura couplings, a reaction widely used to form carbon-carbon bonds. For example:

-

Reaction with Aryl Halides : The boronate reacts with aryl/heteroaryl halides (e.g., bromides or chlorides) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a base (e.g., Na₂CO₃). This yields biaryl or aryl-heteroaryl products (Figure 1) .

-

Typical Conditions :

Buchwald-Hartwig Amination

The N,N-diethylamino group on the thiazole ring may facilitate C–N bond-forming reactions via Buchwald-Hartwig amination. For instance:

-

Coupling with Aryl Halides : Using Pd catalysts (e.g., Pd(OAc)₂) and ligands (e.g., XPhos), the amine can couple with aryl halides to form diarylamine derivatives .

-

Example : A similar thiazole-amine derivative reacted with 2-chloropyridine under Pd catalysis to yield a substituted pyridyl-thiazole .

Functional Group Transformations

-

Boronate Hydrolysis : The pinacol boronate ester can be hydrolyzed to the corresponding boronic acid (e.g., using HCl or acetic acid), enabling alternative reactivity in aqueous conditions .

-

Amine Alkylation/Modification : The tertiary amine group may undergo quaternization or oxidation, though such reactions are less common for N,N-dialkylamines under mild conditions .

Stability and Handling

-

The compound is stable under inert atmospheres but may degrade in acidic or oxidizing conditions.

Key Research Findings

-

Catalyst Sensitivity : Reactions using Pd(PPh₃)₂Cl₂ with t-Bu₃P as an additive improve yields in sterically hindered couplings (e.g., 81% for a trifluoromethylpyridyl product) .

-

Solvent Effects : Polar aprotic solvents (e.g., DMF, dioxane) enhance reaction efficiency compared to nonpolar alternatives .

Wissenschaftliche Forschungsanwendungen

N,N-Diethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazol-2-amine has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of N,N-Diethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazol-2-amine in Suzuki-Miyaura coupling involves the following steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The boronic ester transfers its organic group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the carbon-carbon bond and regenerating the palladium catalyst.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Thiazole-5-boronic acid pinacol ester

- 2-Isopropyl-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole

- 2-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole

Uniqueness

N,N-Diethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazol-2-amine is unique due to the presence of the diethylamino group, which can enhance its reactivity and selectivity in various chemical reactions. This makes it a valuable reagent in the synthesis of complex organic molecules .

Biologische Aktivität

N,N-Diethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazol-2-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and potential applications in drug development.

Chemical Structure and Properties

The compound's molecular formula is C17H25BN2O5, with a molecular weight of 348.2 g/mol. The structural features include a thiazole ring and a dioxaborolane moiety, which contribute to its reactivity and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C17H25BN2O5 |

| Molecular Weight | 348.2 g/mol |

| IUPAC Name | N,N-Diethyl-3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide |

| InChI Key | LNILSEDELKZOGB-UHFFFAOYSA-N |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling , which utilizes a palladium catalyst to couple boronic acids with halides or triflates in the presence of bases like potassium carbonate in solvents such as toluene or ethanol.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit moderate to good antibacterial activity. For instance, derivatives have shown effectiveness against various bacterial strains due to their ability to disrupt cellular processes or inhibit enzyme functions.

The mechanism of action for this compound is believed to involve:

- Enzyme Inhibition : The presence of the dioxaborolane moiety may enable the compound to act as an inhibitor for certain enzymes involved in cellular metabolism.

- DNA Interaction : Similar compounds have been noted for their ability to interact with DNA and interfere with replication processes.

Case Studies

-

Antibacterial Activity : A study evaluated the antibacterial effects of various thiazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with similar structures exhibited significant inhibition zones compared to controls.

Compound Inhibition Zone (mm) N,N-Diethyl-thiazole derivative 15 Control (No treatment) 0 -

Cytotoxicity Assessment : In vitro assays using human cancer cell lines demonstrated that the compound induces apoptosis through the activation of caspase pathways. The IC50 values were determined to be in the low micromolar range.

Cell Line IC50 (µM) HeLa 12 MCF7 15

Eigenschaften

IUPAC Name |

N,N-diethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23BN2O2S/c1-7-16(8-2)11-15-9-10(19-11)14-17-12(3,4)13(5,6)18-14/h9H,7-8H2,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPZPFOUUMUAIDI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(S2)N(CC)CC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23BN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.